7-Bromohept-1-yne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

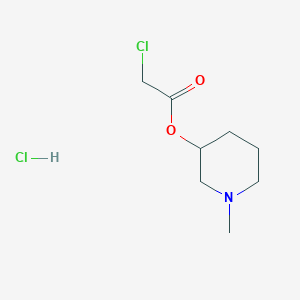

7-Bromohept-1-yne is an organic compound with the molecular formula C7H11Br . It is a liquid at room temperature and is typically stored in a dry environment between 2-8°C .

Synthesis Analysis

This compound can be synthesized using several methods, including the reaction of 1-heptyne with N-bromosuccinimide (NBS) or using hydrobromic acid in the presence of catalysts such as iodine or silver nitrate.Molecular Structure Analysis

The molecular structure of this compound contains a total of 18 bonds; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 triple bond .Physical And Chemical Properties Analysis

This compound has a molecular weight of 175.07 . It is a liquid at room temperature and should be stored in a dry environment between 2-8°C .Aplicaciones Científicas De Investigación

Chain Extension Reactions

- Butylation Reactions : 7-Bromohept-1-yne undergoes butylation at C-3, which is a key reaction in chain extension processes. This reaction differs from that of its iodine counterpart, 1-Iodohept-1-yne, demonstrating the unique reactivity of bromoalkynes (Bhanu, Khan, & Scheinmann, 1976).

Synthesis of Bicyclic Heterocycles

- Palladium-Catalyzed Domino Cyclization : Propargyl bromides, including this compound derivatives, are used in the synthesis of 2,7-diazabicyclo[4.3.0]non-5-enes via palladium-catalyzed domino cyclization. This demonstrates its utility in constructing complex bicyclic structures (Ohno et al., 2008).

Fermentative Processes

- Bromination in Corynebacterium glutamicum : this compound is studied for its role in the fermentative production of brominated compounds like 7-bromo-l-tryptophan, highlighting its potential in green chemistry and biotechnological applications (Veldmann et al., 2019).

Photophysical and Electrochemical Properties

- Poly(phenylene-vinylene)s Study : this compound and its derivatives are examined for their role in the synthesis and study of alkoxy-substituted yne-containing poly(phenylene-vinylene)s. These studies contribute to understanding the material's thermal behavior, electroluminescent properties, and supramolecular ordering (Egbe et al., 2004).

Vinylidene Carbene Intermediate Study

- Alkoxide Ion Reactions : Research shows that this compound reacts with sodium 2,2-dimethyl-1,3-dioxolan-4-methanolate to give products through a vinylidene carbene intermediate, illustrating its relevance in studying reaction mechanisms and intermediates (Craig & Beard, 1971).

Insect Pheromones Synthesis

- Synthesis of Sex Pheromones : this compound is used in the synthesis of insect pheromones, such as dodec-8E-enyl and dodec-8Z-enyl acetates, which are components of the sex pheromones of certain Grapholitha species (Odinokov et al., 1985).

Safety and Hazards

7-Bromohept-1-yne is classified as a dangerous substance. It has been assigned the hazard statements H225, H315, H319, and H335, indicating that it is highly flammable and can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

Propiedades

IUPAC Name |

7-bromohept-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h1H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHBMYWHADQVBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-Dimethoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2833474.png)

![3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2833475.png)

![3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2833478.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2833482.png)

![N-(4-(tert-butyl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2833483.png)

![2-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2833489.png)